Ziram

Descripción

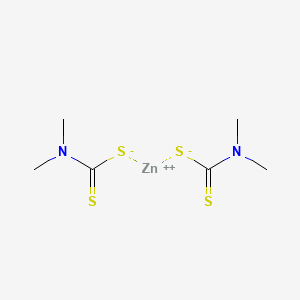

Structure

3D Structure of Parent

Propiedades

Key on ui mechanism of action |

Fungitoxicity is apparently due to chelation of iron (2+) necessary for action of aconitase. Previously published results demonstrated that ziram has antifertility action in laying hens. The correlation between this action and inhibition of dopamine beta-hydroxylase suggests that the antifertility effects of ziram might result from its antiadrenergic action. Ziram was reported to inhibit epoxide hydrolase and glutathione S-transferase in rat liver both in vivo and in vitro. The mechanism of action of ziram induced mutagenicity was investigated by in vitro bacterial reversion assays and an in vivo mouse micronucleus test. ... Ziram exhibited a mutagenic profile in bacterial strains that were deficient in the DNA excision repair system. These strains included Salmonella typhimurium (TA1535) and (TA100), and Escherichia coli WP2 uvrA. The bacterial assay results also indicated that uvr strains with adenine/thymine or guanine/cytosine base pairs at target sites were similarly sensitive to the mutagenic effect of ziram. Ziram was ineffective in the bone marrow micronucleus assay. It was concluded that ziram is directly mutagenic in bacteria. Ziram had no effect on membrane water permeability in the mycelial cells of Botrytis cinerea. ...The two pesticides Zineb & Ziram ... induced an incr in single-strand DNA breaks /in rat & mouse liver/, as measured by the alkaline elution technique. ... A close relationship between the increased extent of DNA damage & the enhanced level of endogenous nuclear enzyme poly(ADP-ribose) polymerase (pADPRP)/ ... activity was obtained in rat liver, whereas both parameters remained unchanged in mouse liver. Ziram-induced hepatotoxicity seemed to be related to the depleting effects on cellular sulfhydryls, since addition of the thiol compound dithiothreitol to the hepatocytes incubation mixture protected cells. ZINC DIMETHYLDITHIOCARBAMATE SHOWED INHIBITORY EFFECT ON OXIDATION OF SUCCINATE, ALPHA-KETOGLUTARATE, GLUTAMATE & ISOCITRATE AS WELL AS ON OXIDATIVE PHOSPHORYLATION BY ISOLATED LIVER MITOCHONDRIA. SUCCINATE & ALPHA-KETOGLUTARATE DEHYDROGENASE ACTIVITY WAS INHIBITED AT CONCN OF 7.7X10-4 M. A LOWER CONCN (4.2X10-4 M) INDUCED A SIGNIFICANT SWELLING OF LIVER MITOCHONDRIA. In vivo ethylenebisdithiocarbamates & ETU are toxic to the thyroid gland. Since the molecular target of these compounds is thought to be thyroid peroxidase (TPO) which catalyzes the transfer of iodine to thyroglobulin, we examined the effect of these compounds on peroxidative activity in Chinese hamster ovary (CHO) cells transfected with the human TPO gene. The activity was inhibited by 50 microM ETU, 5 microM ziram & 5 microM zineb, the last-mentioned effect being irreversible in the absence of iodide. Thiram had no effect. By contrast, the iodinating activity of TPO was blocked only by 5 microM ETU & 50 microM zineb but not by the other compounds. The effect on TPO-catalysed iodination could explain the differences in thyrotoxicity of these compounds in vivo. /It has been/... postulated that the dithiocarbamates have little or no cholinesterase-inhibiting capabilities. There are, however, data showing that ziram and metam sodium inhibit cholinesterase but that maneb and Na-dimethyldithiocarbamate do not inhibit cholinesterase. |

|---|---|

Número CAS |

137-30-4 |

Fórmula molecular |

C6H12N2S4Zn |

Peso molecular |

305.8 g/mol |

Nombre IUPAC |

zinc;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |

Clave InChI |

DUBNHZYBDBBJHD-UHFFFAOYSA-L |

Impurezas |

In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |

SMILES canónico |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |

Apariencia |

Solid powder |

Color/Form |

Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |

Densidad |

1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |

Punto de inflamación |

200 °F (NTP, 1992) |

melting_point |

482 °F (NTP, 1992) 246 °C 240-250 °C |

Otros números CAS |

137-30-4 |

Descripción física |

Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |

Solubilidad |

less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |

Presión de vapor |

Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |

Origen del producto |

United States |

Foundational & Exploratory

Ziram-Induced Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziram, a dithiocarbamate fungicide, has been widely used in agriculture to protect crops from fungal diseases. However, growing evidence suggests its potential for inducing oxidative stress and cellular damage, raising concerns about its environmental and health risks. This technical guide provides an in-depth overview of the core mechanisms and signaling pathways involved in this compound-induced oxidative stress, tailored for researchers, scientists, and drug development professionals. By consolidating quantitative data, detailing experimental protocols, and visualizing complex pathways, this document aims to serve as a comprehensive resource for understanding the toxicological profile of this compound and for developing potential therapeutic interventions.

Core Mechanisms of this compound-Induced Oxidative Stress

This compound's cytotoxicity is intrinsically linked to its ability to disrupt the delicate balance of cellular redox homeostasis. The primary mechanisms involve the generation of reactive oxygen species (ROS), impairment of antioxidant defense systems, and induction of mitochondrial dysfunction. A critical aspect of this compound's toxicity is its interaction with intracellular zinc (Zn2+), which plays a significant role in exacerbating oxidative stress.[1]

Reactive Oxygen Species (ROS) Production

Exposure to this compound leads to an increase in intracellular ROS, including superoxide anions. This elevation in ROS can directly damage cellular macromolecules such as lipids, proteins, and DNA, leading to a state of oxidative stress.

Impact on Antioxidant Defense Systems

This compound significantly affects the cellular antioxidant machinery. It has been shown to decrease the levels of reduced glutathione (GSH), a key intracellular antioxidant, and modulate the activity of crucial antioxidant enzymes.

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound-induced toxicity. This compound can disrupt the mitochondrial transmembrane potential, a key indicator of mitochondrial health, and trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[2][3] This mitochondrial dysfunction not only amplifies ROS production but also initiates the intrinsic pathway of apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on key markers of oxidative stress and cellular signaling.

Table 1: Effect of this compound on MAPK Phosphorylation in Human Natural Killer (NK) Cells

| This compound Concentration | Exposure Time | Target Protein | Fold Increase in Phosphorylation (Mean) | Statistical Significance |

| 2.5 µM | 10 minutes | p38 | 2-fold | p < 0.05 |

| 5 µM | 10 minutes | p38 | 2-fold | p < 0.05 |

| 10 µM | 10 minutes | p38 | 3-fold | p < 0.05 |

| 2.5 µM | 1 hour | p38 | 2-fold | p < 0.05 |

| 2.5 µM | 6 hours | p44/42 (ERK1/2) | 23-fold | p < 0.05 |

Data extracted from a study on human Natural Killer cells, indicating a rapid and significant activation of the p38 and p44/42 MAPK pathways upon this compound exposure.[2]

Table 2: Neurotoxic Effects of this compound in Zebrafish Embryos

| This compound Concentration | Outcome | Observation |

| Nanomolar range | Dopaminergic (DA) Neuron Loss | Selective loss of DA neurons observed. |

| Nanomolar range | Behavior | Impaired swimming behavior. |

Studies in zebrafish embryos demonstrate that even at very low, nanomolar concentrations, this compound can induce selective neurotoxicity, highlighting its potential as a developmental neurotoxicant.[3][4][5][6][7]

Signaling Pathways Implicated in this compound-Induced Oxidative Stress

This compound-induced oxidative stress triggers a cascade of intracellular signaling events that ultimately determine the cell's fate. The Mitogen-Activated Protein Kinase (MAPK) and the ubiquitin-proteasome pathways are key players in this process.

MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are crucial regulators of cellular responses to stress. As indicated in Table 1, this compound exposure leads to the phosphorylation and activation of p38 and ERK (p44/42) in human NK cells.[2] This activation can, in turn, regulate the expression of various genes involved in inflammation, apoptosis, and cell survival.

References

Ziram Neurotoxicity and its Implication in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziram, a dithiocarbamate fungicide, has garnered significant attention within the scientific community due to mounting epidemiological and mechanistic evidence linking its exposure to an increased risk of developing Parkinson's disease (PD). This technical guide provides an in-depth examination of the neurotoxic properties of this compound, with a particular focus on the molecular mechanisms that underpin its selective damage to dopaminergic neurons. This document summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: this compound and the Parkinson's Disease Connection

This compound (zinc dimethyldithiocarbamate) is a broad-spectrum fungicide used extensively in agriculture.[1] Epidemiological studies have identified a significant association between exposure to this compound, particularly in combination with other pesticides like paraquat and maneb, and an increased incidence of Parkinson's disease.[2][3] One study reported that combined exposure to these pesticides near a workplace could increase the risk of PD threefold.[2] The pathology of Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra region of the brain, leading to motor and non-motor symptoms.[4] The neurotoxic effects of this compound appear to selectively target these very neurons, suggesting a direct role in the etiology of PD-like pathology.[4][5]

Molecular Mechanisms of this compound-Induced Neurotoxicity

The neurotoxicity of this compound is multifaceted, with the inhibition of the ubiquitin-proteasome system (UPS) being a primary and well-established mechanism.[4] Additionally, this compound exposure has been shown to elevate levels of α-synuclein, a protein central to Parkinson's disease pathology.[6]

Inhibition of the Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular machinery responsible for the degradation of misfolded or damaged proteins. Its dysfunction is a key feature in many neurodegenerative diseases, including Parkinson's. This compound acts as a potent inhibitor of the UPS by targeting the E1 ubiquitin-activating enzyme.[4][7] This initial step in the ubiquitination cascade is crucial for tagging proteins for degradation. By inhibiting E1 ligase, this compound effectively halts the entire protein degradation process, leading to the accumulation of toxic protein aggregates within the neuron.[4][8]

Studies have shown that this compound and other dimethyldithiocarbamates are potent inhibitors of the 26S proteasome.[4] The inhibitory effect of this compound on UPS activity has been demonstrated in various cell lines, including human embryonic kidney (HEK) cells and the neuroblastoma cell line SK-N-MC.[4]

Impact on α-Synuclein

α-synuclein is a protein that, when aggregated, forms Lewy bodies, the pathological hallmark of Parkinson's disease.[6] this compound exposure has been demonstrated to increase the levels of α-synuclein in dopaminergic neurons.[4][6] While it doesn't appear to directly induce the formation of large aggregates, the elevated concentration of this protein likely contributes to a cellular environment permissive for aggregation and subsequent neurotoxicity.[4] Research using zebrafish models has shown that the neurotoxic effects of this compound are dependent on the presence of a functional homolog of α-synuclein, highlighting the critical role of this protein in the pathogenic process.[9][10][11]

Oxidative Stress and Mitochondrial Dysfunction

While the primary mechanism of this compound's neurotoxicity is linked to UPS inhibition, some evidence also points towards the induction of oxidative stress. Dithiocarbamates can act as metal-chelating agents, and this compound's structure includes a zinc ion.[1][12] Studies have shown that this compound can increase intracellular levels of zinc and copper, which can contribute to oxidative injury by elevating levels of protein carbonyls and promoting lipid peroxidation.[7][13] The copper chelator triethylenetetramine hydrochloride (TET) has been shown to protect against this compound-induced E1 inhibition and oxidative damage.[7] Although some studies did not observe significant oxidative stress at concentrations that inhibit the proteasome, the potential for this compound to disrupt cellular redox homeostasis remains an important area of investigation.[4][14]

Quantitative Data on this compound Neurotoxicity

The following tables summarize key quantitative findings from studies investigating the neurotoxic effects of this compound.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 for 26S UPS Inhibition | HEK cells | 161 nM | [4] |

| IC50 for 26S UPS Inhibition | SK-N-MC cells | Not specified, but potent | [4] |

| This compound Concentration Causing Dopaminergic Neuron Damage | Primary ventral mesencephalic cultures | Not specified, but selective damage observed | [4] |

| This compound Concentration for E1 Inhibition | HEK293 cells | Significant inhibition at 10 µM | [13] |

Table 1: In Vitro Neurotoxicity of this compound

| Animal Model | Exposure Details | Observed Effects | Reference |

| Zebrafish Embryos | Nanomolar concentrations | Selective loss of dopaminergic neurons and impaired swimming behavior | [9][11] |

| Mice (administered sodium dimethyldithiocarbamate) | Chronic systemic exposure for 2 weeks | Persistent motor deficits and mild reduction in striatal tyrosine hydroxylase staining | [4] |

Table 2: In Vivo Neurotoxicity of this compound and Related Compounds

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound's neurotoxicity.

Cell Culture and this compound Exposure

-

Cell Lines: Human embryonic kidney (HEK293) cells, human neuroblastoma (SK-N-MC) cells, and primary ventral mesencephalic cultures from rats are commonly used.[4][13]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK293 and SK-N-MC, neurobasal medium for primary neurons) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary growth factors.

-

This compound Preparation and Exposure: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the cell culture medium to achieve the desired final concentrations for exposure. Exposure times can range from hours to several days depending on the specific endpoint being measured.[4]

Assessment of Ubiquitin-Proteasome System (UPS) Activity

-

GFP-Degron Reporter Assay: A common method to measure 26S proteasome activity involves using a cell line stably expressing a green fluorescent protein (GFP) fused to a degron sequence (a short peptide that targets the protein for degradation by the UPS).

-

Principle: In cells with normal UPS function, the GFP-degron protein is rapidly degraded, resulting in low fluorescence. When the UPS is inhibited by a compound like this compound, the GFP-degron protein accumulates, leading to an increase in fluorescence.

-

Procedure:

-

Plate the GFP-degron expressing cells in a multi-well plate.

-

Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).

-

Measure the GFP fluorescence using a plate reader or flow cytometry.

-

The increase in fluorescence is proportional to the degree of UPS inhibition.[4]

-

-

Evaluation of Dopaminergic Neuron Viability

-

Immunocytochemistry: This technique is used to identify and quantify specific types of neurons in a mixed culture.

-

Principle: Antibodies specific to proteins expressed in certain neurons are used to visualize and count them. For dopaminergic neurons, an antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used. A general neuronal marker like NeuN can be used to count the total number of neurons.

-

Procedure:

-

Culture primary ventral mesencephalic cells on coverslips.

-

Expose the cultures to this compound.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with primary antibodies against TH and NeuN.

-

Incubate with fluorescently labeled secondary antibodies.

-

Image the cells using a fluorescence microscope.

-

Count the number of TH-positive and NeuN-positive cells to determine the selective toxicity to dopaminergic neurons.[4]

-

-

Analysis of α-Synuclein Levels

-

Western Blotting: This technique is used to detect and quantify the amount of a specific protein in a cell lysate.

-

Procedure:

-

Expose neuronal cells to this compound.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with a primary antibody specific for α-synuclein.

-

Incubate with a secondary antibody conjugated to an enzyme that produces a detectable signal.

-

Quantify the signal to determine the relative amount of α-synuclein.[4]

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a typical experimental workflow for its study.

Figure 1: Signaling pathway of this compound-induced neurotoxicity.

Figure 2: Experimental workflow for assessing this compound neurotoxicity.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a neurotoxic compound that preferentially damages dopaminergic neurons through mechanisms directly relevant to Parkinson's disease pathology. Its potent inhibition of the ubiquitin-proteasome system and its impact on α-synuclein levels provide a compelling molecular basis for the epidemiological link between this compound exposure and increased PD risk.

For researchers and drug development professionals, understanding these mechanisms is paramount. The experimental protocols outlined in this guide provide a framework for further investigation into the nuances of this compound-induced neurotoxicity and for the screening of potential therapeutic agents. Future research should focus on elucidating the precise interactions between this compound and the E1 ligase, further exploring the role of oxidative stress in its toxicity, and identifying downstream effectors of UPS inhibition. Such efforts will be crucial in developing strategies to mitigate the risks associated with this compound exposure and in designing novel therapies for Parkinson's disease that target these fundamental cellular pathways.

References

- 1. Neurotoxicity of the pesticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uclahealth.org [uclahealth.org]

- 3. 4 formas de reducir el riesgo de padecer Parkinson, el segundo trastorno neurológico más común después del Alzheimer - La Tercera [latercera.com]

- 4. This compound Causes Dopaminergic Cell Damage by Inhibiting E1 Ligase of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 6. uclahealth.org [uclahealth.org]

- 7. This compound and sodium N,N-dimethyldithiocarbamate inhibit ubiquitin activation through intracellular metal transport and increased oxidative stress in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxicity of the Parkinson Disease-Associated Pesticide this compound Is Synuclein-Dependent in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. Neurotoxicity of the Parkinson Disease-Associated Pesticide this compound Is Synuclein-Dependent in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Ziram's Impact on Dopaminergic Neurons: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziram, a dithiocarbamate fungicide, has been increasingly scrutinized for its neurotoxic potential, particularly its role in the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's neurotoxicity, focusing on its effects on the ubiquitin-proteasome system, α-synuclein pathology, and overall dopaminergic neuron viability. This document synthesizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and presents visual representations of the critical signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neurotoxicology and neurodegenerative disease drug development.

Introduction

Exposure to environmental toxins, including pesticides, is a significant risk factor for the development of neurodegenerative disorders such as Parkinson's disease. This compound (zinc dimethyldithiocarbamate) is a fungicide used in agriculture that has demonstrated selective toxicity towards dopaminergic neurons.[1][2][3] Understanding the precise mechanisms of this compound-induced neurodegeneration is crucial for risk assessment and the development of targeted therapeutic strategies. This whitepaper consolidates the current scientific literature on the subject, offering a technical overview for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's effects on dopaminergic neurons and related cellular systems.

Table 1: In Vitro Toxicity of this compound

| Cell Type/System | Endpoint | Concentration/Dose | Result | Reference |

| HEK cells | Ubiquitin Proteasome System (UPS) Inhibition | IC50: 161 nM | Potent inhibition of UPS activity. | [1] |

| Primary Ventral Mesencephalic Cultures (rat) | TH+ Neuron Survival | 0.5 µM | Significant reduction in TH+ cell number. | [1] |

| Primary Ventral Mesencephalic Cultures (rat) | TH+ Neuron Survival | 1 µM | Significant reduction in TH+ cell number. | [1] |

| Primary Ventral Mesencephalic Cultures (rat) | α-synuclein Levels in TH+ neurons | 0.5 µM | Increased α-synuclein expression. | [4] |

| SNCA Triplication Neurons | Cell Viability | 300 nM | Used as a positive control for inducing cell death. | [5] |

| HEK cells expressing hERG channels | hERG Potassium Channel Blockade | IC50: ~1.5-1.7 µM | Potent blocking effect on the hERG channel. | [6] |

Table 2: In Vivo Toxicity of this compound

| Animal Model | Endpoint | Concentration/Dose | Result | Reference |

| Zebrafish (Danio rerio) Embryos | Lethality (96-hour) | LC50: 1082.54 nM | High toxicity to zebrafish embryos. | [3] |

| Zebrafish (Danio rerio) Embryos | Dopaminergic Neuron Loss | 50 nM | Selective loss of dopaminergic neurons. | [7][8] |

| Zebrafish (Danio rerio) Embryos | Locomotor Activity | 10 nM | Increased total activity and velocity in the light zone. | [3] |

Core Mechanism of this compound-Induced Neurotoxicity: UPS Inhibition and α-Synuclein Pathology

The primary mechanism of this compound's neurotoxicity in dopaminergic neurons involves the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of misfolded and unnecessary proteins. Its dysfunction is a key pathological feature of Parkinson's disease.

This compound directly inhibits the E1 ligase, the initial and essential enzyme in the ubiquitination cascade.[1][2] This inhibition disrupts the proper tagging of substrate proteins with ubiquitin, preventing their recognition and degradation by the proteasome. A critical consequence of UPS inhibition in dopaminergic neurons is the accumulation of α-synuclein, a protein prone to aggregation and a major component of Lewy bodies, the pathological hallmark of Parkinson's disease.[1][4] Studies have shown that this compound exposure leads to elevated levels of α-synuclein in dopaminergic neurons.[1][4] Furthermore, in vivo studies using zebrafish have demonstrated that the neurotoxic effects of this compound on dopaminergic neurons are dependent on the presence of synuclein, highlighting the central role of this protein in the pathogenic cascade.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on dopaminergic neurons.

Primary Ventral Mesencephalic (VM) Culture

This protocol describes the isolation and culture of dopaminergic neurons from rodent embryonic tissue.

Materials:

-

Timed-pregnant Sprague-Dawley rats (E14-E15) or C57BL/6 mice (E12-E13)

-

Dissection medium: Hibernate A medium

-

Digestion solution: Papain (20 U/mL) in DMEM

-

Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and fetal bovine serum (FBS)

-

Poly-D-lysine coated culture plates/coverslips

-

Dissection tools (sterilized)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant dam according to approved animal welfare protocols.

-

Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.

-

Dissect the embryos and isolate the ventral mesencephalon from the brains under a dissecting microscope.

-

Pool the VM tissues and mince them into small pieces.

-

Incubate the tissue in the digestion solution at 37°C for 20-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto poly-D-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a 5% CO2 humidified incubator.

-

After 24-48 hours, replace half of the medium with fresh, pre-warmed plating medium.

-

This compound treatment can be initiated after the cultures have stabilized (typically 5-7 days in vitro).

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for the visualization and quantification of dopaminergic neurons in cell culture or tissue sections.

Materials:

-

Primary antibody: Mouse anti-Tyrosine Hydroxylase (TH) monoclonal antibody

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

-

Blocking solution: 5% normal goat serum in PBS with 0.3% Triton X-100

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.3% Triton X-100 in PBS

-

Phosphate-buffered saline (PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Fix the cultured cells or tissue sections with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS for 5 minutes each.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS for 10 minutes each.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS for 10 minutes each, protected from light.

-

Mount the coverslips or slides with mounting medium containing DAPI.

-

Image the samples using a fluorescence microscope.

-

Quantify the number of TH-positive neurons by manual counting or using automated image analysis software.

Zebrafish (Danio rerio) Embryo Exposure

This in vivo model is used to assess the developmental neurotoxicity of this compound.

Materials:

-

Wild-type or transgenic (e.g., VMAT2:GFP) zebrafish embryos

-

This compound stock solution (in DMSO)

-

Embryo medium (E3)

-

Petri dishes or multi-well plates

-

Incubator (28.5°C)

-

Stereomicroscope

Procedure:

-

Collect freshly fertilized zebrafish embryos.

-

At 6 hours post-fertilization (hpf), place the embryos into Petri dishes or multi-well plates containing E3 medium.

-

Prepare a dilution series of this compound in E3 medium from the stock solution. A solvent control (e.g., 0.1% DMSO) must be included.

-

Expose the embryos to the different concentrations of this compound.

-

Incubate the embryos at 28.5°C.

-

Monitor the embryos daily for developmental endpoints such as mortality, hatching rate, and morphological abnormalities.

-

At specific time points (e.g., 96 hpf or 5 days post-fertilization), assess dopaminergic neuron integrity in transgenic lines using fluorescence microscopy or perform whole-mount immunohistochemistry for TH.

-

Behavioral assays, such as locomotor activity, can be performed on larval zebrafish.

Conclusion

The evidence strongly indicates that this compound is a potent neurotoxin for dopaminergic neurons. Its primary mechanism of action involves the inhibition of the E1 ligase of the ubiquitin-proteasome system, leading to the accumulation of α-synuclein and subsequent neuronal death. This whitepaper provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in further investigating the neurotoxic effects of this compound and in the development of potential therapeutic interventions for Parkinson's disease and other synucleinopathies. The presented workflows and signaling pathway diagrams offer a clear visual guide to the complex processes involved. Future research should continue to explore the downstream effects of UPS inhibition by this compound and investigate potential protective strategies.

References

- 1. This compound Causes Dopaminergic Cell Damage by Inhibiting E1 Ligase of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Easy-to-Implement Protocol for Preparing Postnatal Ventral Mesencephalic Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developmental toxicity of the fungicide... - RIV - TA ČR Starfos [old.starfos.tacr.cz]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. escholarship.org [escholarship.org]

- 7. Neurotoxicity of the Parkinson Disease-Associated Pesticide this compound Is Synuclein-Dependent in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

Ziram's Impact on α-Synuclein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungicide Ziram has been increasingly implicated as an environmental risk factor for Parkinson's disease, a neurodegenerative disorder characterized by the aggregation of α-synuclein protein in dopaminergic neurons. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on α-synuclein aggregation. It has been established that this compound's neurotoxicity is α-synuclein dependent, primarily acting through the inhibition of the ubiquitin-proteasome system (UPS).[1][2][3][4] This document consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Quantitative Impact of this compound on α-Synuclein and Neuronal Viability

This compound exposure leads to a quantifiable increase in α-synuclein levels and a corresponding decrease in the viability of dopaminergic neurons. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: Effect of this compound on α-Synuclein Levels

| Parameter | This compound Concentration | Cell/Animal Model | Observation | Reference |

| α-Synuclein Expression | 0.5 µM | Primary Ventral Mesencephalic Cultures (rat) | Increased α-synuclein expression.[2][4] | Chou et al. (2008) |

Table 2: Neurotoxic Effects of this compound on Dopaminergic Neurons

| Parameter | This compound Concentration | Cell/Animal Model | Observation | Reference |

| Dopaminergic Neuron Viability | 50 nM | Zebrafish (in vivo) | 30-39% decrease in dopaminergic neurons. | Lulla et al. (2016) |

| Dopaminergic Neuron Damage | Not Specified | Primary Ventral Mesencephalic Cultures (rat) | Preferential damage to tyrosine hydroxylase positive (TH+) neurons.[2][3][4] | Chou et al. (2008) |

Core Signaling Pathways Affected by this compound

This compound's primary mechanism of action involves the disruption of cellular protein degradation machinery, leading to the accumulation of aggregation-prone proteins like α-synuclein. Secondary mechanisms, including the induction of oxidative stress and inhibition of aldehyde dehydrogenase, are also implicated.

Inhibition of the Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular pathway for the degradation of misfolded or unnecessary proteins. This compound has been identified as a potent inhibitor of the UPS by targeting the E1 ligase enzyme, the first step in the ubiquitination cascade.[1][2][3][4] This inhibition prevents the tagging of substrate proteins, including α-synuclein, for degradation by the proteasome, leading to their accumulation.

Induction of Oxidative Stress

While direct evidence linking this compound to oxidative stress-induced α-synuclein aggregation is still emerging, it is a plausible secondary mechanism. Oxidative stress, characterized by an imbalance of reactive oxygen species (ROS), can promote the misfolding and aggregation of α-synuclein.

Inhibition of Aldehyde Dehydrogenase (ALDH)

This compound is also known to inhibit ALDH, an enzyme involved in the detoxification of aldehydes, including the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL). The accumulation of DOPAL is toxic to dopaminergic neurons and can promote the formation of α-synuclein oligomers.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's impact on α-synuclein aggregation. While these specific protocols have not been published in the context of this compound research, they represent standard, widely accepted methods for assessing α-synuclein aggregation.

Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This assay is used to monitor the formation of amyloid-like fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[1][5][6][7]

Materials:

-

Recombinant α-synuclein monomer

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Shaking incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ThT (e.g., 1 mM) in water and filter through a 0.22 µm filter. Store protected from light.

-

Prepare a working solution of ThT in PBS (e.g., 25 µM).

-

Prepare α-synuclein monomer solution in PBS to the desired final concentration (e.g., 50-100 µM). It is critical that the initial protein solution is monomeric and free of aggregates. This can be ensured by size-exclusion chromatography.

-

-

Assay Setup:

-

In a 96-well plate, add the ThT working solution to each well.

-

Add the α-synuclein monomer solution to the wells. Include control wells with buffer and ThT only.

-

If testing the effect of this compound, add the desired concentrations of this compound to the appropriate wells. Include a vehicle control.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of amyloid fibril formation, with a lag phase, a growth phase, and a plateau phase.

-

The lag time, maximum fluorescence intensity, and the rate of aggregation can be determined from the kinetic curves.

-

Filter Trap Assay for α-Synuclein Aggregates

This assay is used to detect and quantify insoluble α-synuclein aggregates in cell or tissue lysates. The principle is that large, insoluble aggregates are retained on a cellulose acetate membrane, while soluble monomers pass through.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer)

-

Cellulose acetate membrane (0.22 µm pore size)

-

Dot blot or slot blot apparatus

-

Primary antibody against α-synuclein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and lyse them in an appropriate lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Filtration:

-

Pre-wet the cellulose acetate membrane in buffer.

-

Assemble the dot blot apparatus with the membrane.

-

Load equal amounts of protein from each lysate into the wells.

-

Apply a vacuum to pull the lysates through the membrane.

-

Wash the wells with buffer to remove any unbound, soluble protein.

-

-

Immunodetection:

-

Disassemble the apparatus and block the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against α-synuclein overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Visualization and Quantification:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the intensity of the dots, which corresponds to the amount of insoluble α-synuclein aggregates.

-

Immunofluorescence Staining of α-Synuclein in Neurons

This method is used to visualize the subcellular localization and accumulation of α-synuclein within cultured neurons.[8]

Materials:

-

Cultured neurons on coverslips or in imaging plates

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with bovine serum albumin and normal goat serum)

-

Primary antibody against α-synuclein

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture neurons to the desired density.

-

Treat the neurons with this compound at various concentrations and for different time points. Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

-

Blocking and Antibody Staining:

-

Wash the cells with PBS.

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody against α-synuclein diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 1-2 hours at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells with PBS.

-

Mount the coverslips on slides with mounting medium or image the plates directly.

-

Visualize the cells using a fluorescence microscope.

-

Analyze the images for changes in α-synuclein intensity, distribution, and the presence of aggregates.

-

Conclusion

The evidence strongly indicates that this compound contributes to the pathogenesis of synucleinopathies by disrupting the ubiquitin-proteasome system, leading to the accumulation and subsequent aggregation of α-synuclein. The inhibition of the E1 ligase by this compound is a key initiating event in this cascade. Further research utilizing the experimental protocols outlined in this guide will be crucial to fully elucidate the dose-dependent and time-course effects of this compound on α-synuclein aggregation and to explore potential therapeutic interventions that can mitigate the neurotoxic effects of this environmental toxin. The potential roles of oxidative stress and ALDH inhibition as contributing factors warrant further investigation to build a comprehensive understanding of this compound's neurotoxicity.

References

- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 2. This compound Causes Dopaminergic Cell Damage by Inhibiting E1 Ligase of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound causes dopaminergic cell damage by inhibiting E1 ligase of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioflavin T Assay [protocols.io]

- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Pathological analysis of α-synuclein by immunofluorescence staining [bio-protocol.org]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Ziram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziram (Zinc dimethyldithiocarbamate) is a widely used fungicide with known neurotoxic and cytotoxic effects. Understanding its cellular uptake and subsequent intracellular distribution is critical for elucidating its mechanisms of toxicity and for the development of potential therapeutic or mitigating strategies. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cells, focusing on its cellular entry, subcellular localization, and the key signaling pathways it perturbs. This guide also includes detailed experimental protocols for researchers to investigate these processes further.

Introduction: The Cellular Fate of this compound

This compound's biological activity is intrinsically linked to its ability to traverse the cell membrane and interact with intracellular components. While direct visualization of this compound's journey into and within the cell is not yet extensively documented in scientific literature, a compelling body of indirect evidence suggests a primary mechanism of action. This compound, a lipophilic zinc-containing compound, is believed to function as a zinc ionophore. This means it can facilitate the transport of zinc ions across the lipid bilayer of the cell membrane, leading to a disruption of intracellular zinc homeostasis. This influx of zinc, and potentially other metal ions like copper, is a key initiating event in this compound-induced cytotoxicity.

Once inside the cell, this compound and the excess zinc it delivers can impact multiple organelles and signaling pathways. The primary targets appear to be mitochondria and the ubiquitin-proteasome system, leading to oxidative stress, inhibition of protein degradation, and ultimately, apoptosis.

Cellular Uptake Mechanism: A Proposed Model

The precise mechanism of this compound's entry into the cell has not been definitively elucidated, but based on its physicochemical properties and observed biological effects, a multi-step model can be proposed.

2.1. Passive Diffusion and Membrane Interaction

As a lipophilic molecule, this compound is likely to passively diffuse across the plasma membrane. Its interaction with the lipid bilayer may alter membrane fluidity, a phenomenon observed with other trace elements and lipophilic compounds.

2.2. Ionophore Activity and Metal Transport

The central hypothesis for this compound's cellular uptake revolves around its function as a zinc ionophore. This compound can form a lipid-soluble complex with zinc ions, effectively shuttling them across the cell membrane and into the cytoplasm. This process disrupts the tightly regulated intracellular zinc concentration. Studies have shown that this compound treatment leads to a significant increase in intracellular zinc and copper levels.

Intracellular Distribution and Subcellular Targets

Following its entry into the cell, this compound and the transported zinc ions are distributed to various subcellular compartments, where they exert their toxic effects.

3.1. Cytosolic Accumulation and Protein Interactions

Initially, this compound and zinc would accumulate in the cytosol. Here, they can interact with a multitude of cytosolic proteins, including enzymes and signaling molecules.

3.2. Mitochondrial Targeting and Oxidative Stress

A significant portion of the excess intracellular zinc is sequestered by mitochondria. This mitochondrial accumulation is a critical event in this compound-induced toxicity. The influx of zinc disrupts mitochondrial membrane potential and impairs mitochondrial function. This leads to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.

3.3. Impact on the Ubiquitin-Proteasome System

This compound is a known inhibitor of the ubiquitin-activating enzyme E1, the first and rate-limiting step in the ubiquitin-proteasome pathway. This inhibition is thought to be mediated by the increased intracellular concentration of redox-active metals like zinc and copper, leading to oxidative stress that targets the reactive cysteine residues in the E1 active site. Inhibition of the ubiquitin-proteasome system disrupts protein degradation, leading to the accumulation of misfolded proteins and cellular stress.

Signaling Pathways Perturbed by this compound

The cellular uptake and distribution of this compound trigger a cascade of events that disrupt key signaling pathways, ultimately leading to cell death.

4.1. Apoptosis Induction

This compound has been shown to induce apoptosis in various cell types, including human immune cells. This programmed cell death is mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from mitochondria and the activation of caspases, the executioners of apoptosis.

4.2. Neuronal Excitability

In neuronal cells, this compound has been demonstrated to increase neuronal excitability. This effect is attributed to its ability to inhibit the ether-a-go-go (eag) family of potassium channels. By blocking these channels, this compound causes membrane depolarization, making neurons more prone to firing action potentials.

Quantitative Data

While specific kinetic data for this compound uptake is scarce, the following table summarizes the reported intracellular metal ion concentration changes following this compound treatment.

| Cell Line | Treatment Concentration | Incubation Time | Intracellular Metal Ion Change | Reference |

| HEK293 | 10 µM this compound | Not Specified | ~2-fold increase in Zinc, ~3-fold increase in Copper | |

| Rat Thymocytes | Sublethal concentrations | Not Specified | Elevation of intracellular Zn2+ |

Experimental Protocols

This section provides detailed methodologies for investigating the cellular uptake and distribution of this compound.

6.1. Quantification of Intracellular this compound

Principle: This protocol is based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified by gas chromatography-mass spectrometry (GC-MS).

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, SH-SY5Y) in 6-well plates and grow to 80-90% confluency.

-

Treat cells with varying concentrations of this compound for different time points.

-

Include untreated control wells.

-

-

Cell Lysis and Hydrolysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in a known volume of a suitable lysis buffer.

-

Transfer the lysate to a headspace vial.

-

Add a strong acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) to the vial to facilitate the hydrolysis of this compound to CS₂.

-

Seal the vial and incubate at an elevated temperature (e.g., 80°C) to drive the reaction to completion.

-

-

GC-MS Analysis:

-

Analyze the headspace gas for the presence of CS₂ using a GC-MS system.

-

Create a standard curve using known concentrations of a this compound standard to quantify the amount of this compound in the cell lysates.

-

6.2. Measurement of Intracellular Zinc Concentration

Principle: This protocol utilizes a fluorescent zinc indicator, such as FluoZin-3, to quantify changes in intracellular free zinc concentration using fluorescence microscopy or a plate reader.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in a black, clear-bottom 96-well plate or on glass coverslips suitable for microscopy.

-

Treat cells with this compound as described above.

-

-

Loading with FluoZin-3 AM:

-

Prepare a working solution of FluoZin-3 AM (acetoxymethyl ester) in a serum-free medium.

-

Remove the treatment medium and wash the cells with a balanced salt solution.

-

Incubate the cells with the FluoZin-3 AM working solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths for FluoZin-3 (e.g., ~494 nm excitation, ~516 nm emission).

-

Changes in fluorescence intensity will be proportional to the changes in intracellular free zinc concentration.

-

6.3. Subcellular Fractionation

Principle: This protocol separates major organelles (nuclei, mitochondria, cytosol, and membranes) by differential centrifugation, allowing for the quantification of this compound or zinc in each fraction.

Protocol:

-

Cell Homogenization:

-

Harvest this compound-treated and control cells.

-

Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Microsomal (Membrane) Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing plasma membrane, ER, and Golgi).

-

Cytosolic Fraction: The final supernatant contains the cytosolic fraction.

-

-

Analysis of Fractions:

-

Each fraction can be analyzed for this compound content using the GC-MS method described in 6.1 or for zinc content using atomic absorption spectroscopy or a fluorescent zinc assay.

-

6.4. Confocal Microscopy for Subcellular Localization

Principle: This protocol uses fluorescent dyes to label specific organelles and co-localize them with a fluorescent zinc indicator to visualize the subcellular distribution of zinc following this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with this compound.

-

-

Staining of Organelles and Zinc:

-

Load cells with a fluorescent zinc indicator (e.g., FluoZin-3 AM) as described in 6.2.

-

Stain specific organelles using commercially available fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). Follow the manufacturer's instructions for staining.

-

-

Confocal Imaging:

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, acquiring images in the appropriate channels for the zinc indicator and the organelle-specific dyes.

-

Overlay the images to determine the co-localization of elevated zinc with specific organelles.

-

Visualizations

Caption: Proposed mechanism of this compound cellular uptake and distribution.

Ziram's Interaction with Zinc in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziram, a dithiocarbamate fungicide, exhibits significant biological activity through its complex interaction with zinc, a crucial trace element in numerous physiological processes. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's zinc-dependent cytotoxicity. It details how this compound acts as a zinc ionophore, disrupting intracellular zinc homeostasis and leading to a cascade of events including oxidative stress, inhibition of the ubiquitin-proteasome system, and ultimately, apoptosis. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating these phenomena, and provides visual representations of the involved signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound, or zinc bis(dimethyldithiocarbamate), is a coordination complex widely used in agriculture as a broad-spectrum fungicide.[1][2] Its biological effects, however, extend beyond its intended use, with growing evidence of its impact on mammalian cells. A critical aspect of this compound's mechanism of action is its intricate relationship with zinc.[3][4] this compound's lipophilic nature facilitates its entry into cells, where it can modulate intracellular zinc concentrations, thereby triggering a series of cytotoxic events.[3] Understanding this interaction is paramount for assessing its toxicological risks and for exploring its potential in therapeutic applications, such as in cancer research, where disruption of zinc homeostasis can be selectively cytotoxic to malignant cells.

The Role of Zinc in this compound's Cytotoxicity

The cytotoxicity of this compound is fundamentally dependent on the presence of zinc.[2][3] Studies have demonstrated that this compound can increase the intracellular concentration of zinc ([Zn2+]i) by facilitating its influx across the cell membrane.[3] This ionophoretic activity is a key initiating event in its toxic cascade. The chelation of extracellular zinc has been shown to completely attenuate this compound-induced cell lethality, highlighting the indispensable role of zinc in this process.[2][3]

Oxidative Stress Induction

An excessive influx of zinc, mediated by this compound, is a potent trigger for oxidative stress.[3][5] The combination of this compound and zinc leads to an increase in cellular superoxide anion content and a concurrent decrease in the cellular glutathione (GSH) content.[2][3] This imbalance in the cellular redox state contributes significantly to this compound's cytotoxicity. The depletion of GSH, a critical antioxidant, leaves the cell vulnerable to damage from reactive oxygen species (ROS).

Inhibition of the Ubiquitin-Proteasome System

This compound has been identified as an inhibitor of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis.[6][7] This inhibition is also linked to its interaction with zinc and the induction of oxidative stress.[6] Specifically, this compound targets the ubiquitin-activating enzyme (E1), the first and rate-limiting step in the ubiquitination cascade.[6][7] The inhibition of E1 by this compound is dependent on both intracellular metal transport (zinc and copper) and increased oxidative stress.[6] This disruption of the UPS can lead to the accumulation of misfolded proteins and contribute to cellular demise.

Signaling Pathways

This compound-Induced Apoptosis Pathway

The culmination of this compound-induced cellular stress is often apoptosis, or programmed cell death.[8][9][10] This process is initiated by the disruption of mitochondrial function and the activation of a caspase cascade.

Caption: this compound-induced apoptotic signaling cascade.

This compound facilitates an increase in intracellular zinc, which leads to oxidative stress.[3] This, in turn, causes mitochondrial dysfunction, characterized by the disruption of the mitochondrial transmembrane potential and the release of cytochrome c into the cytoplasm.[8][9] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of initiator caspase-9, which subsequently activates executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.[8][10]

Inhibition of Ubiquitin-Proteasome System

This compound's interference with the UPS provides another pathway to cellular toxicity.

Caption: this compound-mediated inhibition of the ubiquitin-proteasome system.

By increasing intracellular levels of zinc and copper and inducing oxidative stress, this compound leads to the inhibition of the E1 ubiquitin-activating enzyme.[6] This blockage at the initial step of the ubiquitination pathway disrupts the entire UPS, leading to the accumulation of proteins that would normally be targeted for degradation.[7] This accumulation of misfolded or damaged proteins contributes to cellular stress and eventual cell death.

Quantitative Data

The following tables summarize key quantitative data from studies on this compound's interaction with zinc.

Table 1: this compound Concentrations and Effects on Cell Viability

| Cell Type | This compound Concentration (µM) | Co-treatment | Effect | Reference |

| Rat Thymic Lymphocytes | 1 | - | Significant increase in cell lethality | [3] |

| Rat Thymic Lymphocytes | 0.3 | - | Sublethal, no significant increase in cell lethality | [3] |

| Rat Thymic Lymphocytes | 0.3 | 10 µM ZnCl₂ | Greatly increased cell lethality | [3] |

| Jurkat T cells | 0.031 - 1 | - | Dose-dependent induction of apoptosis | [8] |

| Primary Human T cells | 0.0625 - 1 | - | Dose-dependent induction of apoptosis | [8] |

Table 2: Effects of this compound on Cellular Parameters

| Cell Type | This compound Concentration (µM) | Co-treatment | Parameter Measured | Observed Effect | Reference |

| Rat Thymic Lymphocytes | 0.3 | 10 µM ZnCl₂ | Superoxide Anion Content | Significant increase | [3] |

| Rat Thymic Lymphocytes | 0.3 | 10 µM ZnCl₂ | Cellular GSH Content | Significant decrease | [3] |

| Rat Hippocampal Astrocytes | 1.0 | - | Malondialdehyde | Significant increase | [5] |

| Human T Lymphocytes | 0.031 - 1 | - | Active Caspases 3, 8, 9 | Dose-dependent increase | [8] |

| Human T Lymphocytes | 0.031 - 1 | - | Mitochondrial Cytochrome c Release | Dose-dependent increase | [8] |

Experimental Protocols

Assessment of this compound-Induced Cytotoxicity by Flow Cytometry

This protocol details the use of flow cytometry with propidium iodide (PI) staining to quantify cell death.

Workflow Diagram:

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

ZnCl₂ solution

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (e.g., 5 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment:

-

Prepare working solutions of this compound and ZnCl₂ in cell culture medium.

-

Remove the old medium from the cells and add the treatment solutions. Include appropriate controls (vehicle control, this compound alone, ZnCl₂ alone).

-

-

Incubation: Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into centrifuge tubes.

-

For adherent cells, detach the cells using a gentle cell scraper or trypsin, and then collect them.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in cold PBS.

-

Add the PI staining solution to the cell suspension.

-

Incubate on ice, protected from light, for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite PI with a 488 nm laser and detect emission at approximately 617 nm.

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of PI-positive (dead) cells.

-

Measurement of Intracellular Zinc using FluoZin-3 AM

This protocol describes the use of the fluorescent indicator FluoZin-3 AM to measure changes in intracellular zinc concentration.

Materials:

-

FluoZin-3 AM stock solution (in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Preparation: Seed cells on glass-bottom dishes or in a black-walled, clear-bottom microplate suitable for fluorescence measurements.

-

Dye Loading:

-

Prepare a loading solution of FluoZin-3 AM (e.g., 1-5 µM) in HBSS. The addition of Pluronic F-127 (e.g., 0.02%) can improve dye solubility and loading.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the FluoZin-3 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

-

-

Treatment and Measurement:

-

Acquire a baseline fluorescence reading.

-

Add the this compound and/or ZnCl₂ solutions to the cells.

-

Immediately begin recording the fluorescence intensity over time using a fluorescence microscope or plate reader with excitation at ~494 nm and emission at ~516 nm.

-

An increase in fluorescence intensity indicates an increase in intracellular zinc concentration.

-

Conclusion

The interaction between this compound and zinc is a critical determinant of its biological activity. By acting as a zinc ionophore, this compound disrupts intracellular zinc homeostasis, leading to a cascade of cytotoxic events including oxidative stress, inhibition of the ubiquitin-proteasome system, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate these mechanisms. A deeper understanding of this complex interplay will be invaluable for assessing the environmental and health risks associated with this compound exposure and for exploring its potential in the development of novel therapeutic strategies.

References

- 1. Zinc- and oxidative property-dependent degradation of pro-caspase-1 and NLRP3 by this compound in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zinc is a determinant of the cytotoxicity of this compound, a dithiocarbamate fungicide, in rat thymic lymphocytes: possible environmental risks - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 3. Zinc is a determinant of the cytotoxicity of this compound, a dithiocarbamate fungicide, in rat thymic lymphocytes: possible environmental risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a dithiocarbamate fungicide, exhibits pseudo-cytoprotective actions against oxidative stress in rat thymocytes: Possible environmental risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exposure of rat hippocampal astrocytes to this compound increases oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and sodium N,N-dimethyldithiocarbamate inhibit ubiquitin activation through intracellular metal transport and increased oxidative stress in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of this compound-induced apoptosis in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces apoptosis and necrosis in human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Genotoxicity and Mutagenicity of Ziram

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ziram (Zinc bis(dimethyldithiocarbamate)) is a broad-spectrum dithiocarbamate fungicide used extensively in agriculture and as a vulcanization accelerator in the rubber industry.[1][2] Given its widespread use, a thorough understanding of its potential to induce genetic damage is critical for risk assessment. This technical guide provides an in-depth review of the genotoxic and mutagenic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. The evidence indicates that this compound is genotoxic, capable of inducing DNA damage and chromosomal aberrations across various experimental systems, both in vitro and in vivo.[1][3] Its mutagenic potential has also been established, particularly in bacterial and cultured mammalian cell systems.[1][4] Key mechanisms of action include the induction of oxidative stress and the inhibition of the ubiquitin-proteasome system.[5][6]

Genotoxicity Profile

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and potentially leading to cancer. This compound has been shown to be clastogenic, meaning it can induce structural and numerical chromosomal abnormalities.

Evidence of DNA Damage and Chromosomal Aberrations

This compound has demonstrated clastogenic activity in a variety of test systems:

-

In Vitro Studies: Chromosomal aberrations have been observed in cultured rodent and human cells upon exposure to this compound.[1] For instance, an increased frequency of chromatid and chromosomal aberrations was noted in peripheral blood lymphocytes of workers who handled and packaged this compound.[1]

-

In Vivo Studies: In vivo assays confirm these findings. This compound has been shown to induce micronuclei and chromosomal aberrations in the bone marrow cells of mice.[1][3] Additionally, it caused chromosomal aberrations in mouse spermatogonia, indicating potential effects on germ cells.[1] In Drosophila melanogaster, this compound was found to be genotoxic to both somatic and germ cells.[7]

Quantitative Genotoxicity Data

The following table summarizes the results from key genotoxicity studies.

| Assay Type | Test System | Concentration/Dose | Key Findings | Reference |

| Chromosomal Aberration | Human Lymphocytes (workers) | Workplace exposure (air avg. 1.95-3.7 mg/m³) | Increased frequency of chromatid and chromosomal aberrations. | [1] |

| Chromosomal Aberration | Mouse Bone Marrow | 100 mg/kg/day (oral) | Increased number of chromosome changes. | [3] |

| Chromosomal Aberration | Mouse Spermatogonia | Not specified | Induced chromosomal aberrations. | [1] |

| Somatic Mutation and Recombination Test (SMART) | Drosophila melanogaster | Larval feeding | Positive for induction of mosaic spots in wings and eyes. | [7] |

| Micronucleus Test | Mouse Bone Marrow (B6C3F1 mice) | 2.5-10 mg/kg (male), 5-20 mg/kg (female) (i.p.) | Negative result; no significant increase in micronucleated PCEs. | [8] |

| Micronucleus Test | Mouse Bone Marrow | Not specified | Positive for micronuclei induction. | [1] |

Note: Conflicting results in the in vivo mouse micronucleus test highlight the need for further investigation, potentially due to differences in mouse strain, dosage, or administration route.[1][8]

Experimental Protocol: In Vitro Chromosomal Aberration Test

This protocol is a generalized procedure based on OECD Test Guideline 473 for evaluating the clastogenic potential of a substance in mammalian cells.[9]

-

Cell Culture: Primary human peripheral blood lymphocytes (HPBL) or a suitable cell line (e.g., Chinese Hamster Ovary - CHO) are cultured in appropriate media until sufficient cell numbers are achieved for testing.[9]

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired final test concentrations.

-

Exposure: Cell cultures are treated with at least three analyzable concentrations of this compound for a short duration (e.g., 3-4 hours) in both the presence and absence of a metabolic activation system (S9 fraction). A parallel long-duration treatment (e.g., 21 hours) is conducted without S9.[9] Vehicle and positive controls are run concurrently.

-

Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the cultures for the final 2-3 hours of incubation to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells, and then fixed using a methanol:acetic acid solution (3:1). The fixed cell suspension is dropped onto clean microscope slides and air-dried.

-

Staining: Slides are stained with a DNA-specific stain, such as Giemsa, to visualize the chromosomes.

-

Scoring: At least 200 well-spread metaphases per concentration are analyzed under a microscope for structural aberrations (e.g., chromatid and chromosome breaks, gaps, exchanges) and numerical aberrations (polyploidy, aneuploidy).

-

Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in aberrations compared to the negative control.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. This compound [sitem.herts.ac.uk]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound | C6H12N2S4Zn | CID 8722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exposure of rat hippocampal astrocytes to this compound increases oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Causes Dopaminergic Cell Damage by Inhibiting E1 Ligase of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxicity of this compound established through wing, eye and female germ-line mosaic assays and the sex-linked recessive lethal test in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further in vitro and in vivo mutagenicity assays with thiram and this compound fungicides: bacterial reversion assays and mouse micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

An In-depth Technical Guide to the Degradation Products of Ziram and Their Associated Toxicities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziram, a dithiocarbamate fungicide, sees widespread use in agriculture to protect crops from fungal diseases. Its application, however, raises concerns regarding its environmental fate and the potential toxicity of its degradation products. This technical guide provides a comprehensive overview of the degradation pathways of this compound, the toxicological profiles of its primary metabolites, and detailed experimental protocols for their analysis and toxicological assessment.

This compound Degradation Pathways

This compound degrades in the environment through hydrolysis, photolysis, and biodegradation, leading to several transformation products. The primary degradation pathway involves the dissociation of the zinc ion and the subsequent breakdown of the dimethyldithiocarbamate (DMDTC) ligand.

Hydrolysis

In aqueous environments, this compound's stability is pH-dependent. Under acidic conditions, it readily decomposes. The primary hydrolysis product is dimethyldithiocarbamic acid, which is unstable and further degrades into dimethylamine and carbon disulfide (CS₂).

Photolysis

Exposure to sunlight can accelerate the degradation of this compound. Photodegradation primarily involves the cleavage of the C-S and C-N bonds within the DMDTC molecule, leading to the formation of various smaller molecules.

Biodegradation

Microorganisms in soil and water play a significant role in the degradation of this compound. Fungi, such as Mucor spp., and bacteria, including Bacillus spp. and Staphylococcus spp., have been shown to utilize this compound as an energy source, breaking it down into less complex compounds. One of the significant metabolites formed through microbial action is thiram.

Below is a diagram illustrating the general degradation pathway of this compound.

Caption: General degradation pathway of this compound.

Toxicity of this compound and its Degradation Products